![molecular formula C24H22N4O3 B2555756 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 902960-53-6](/img/no-structure.png)

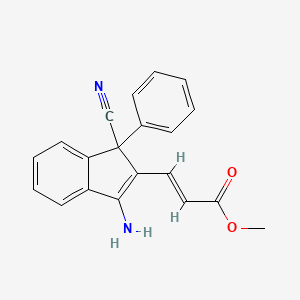

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide” is a derivative of dihydropyrido[2,3-d]pyrimidin-4(1H)-ones . These compounds are known for their potential as tyrosinase inhibitors and anticancer agents .

Synthesis Analysis

The synthesis of these compounds can be achieved through a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea in DIPEAc at room temperature . This method provides a wide scope and quick access to dihydropyrido[2,3-d]pyrimidin-4(1H)-ones and pyrimido[4,5-d]pyrimidine derivatives in good to excellent isolated yields .Molecular Structure Analysis

The molecular structure of these compounds allows for effective binding modes and good agglomeration in the active site by forming various interactions with active site residues .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are facilitated by the use of a green solvent, short reaction time, catalyst-free conditions, compatibility with a wide range of substrates, ease of recovery, reusability of the reaction medium, and DIPEAc as an alternative solvent and catalyst .Scientific Research Applications

Antituberculosis Study of Organotin(IV) Complexes

A review focusing on the antituberculosis activity of organotin complexes highlights the significant potential of organotin compounds in medicinal chemistry. These complexes have shown considerable antituberculosis activity, influenced by factors like the nature of the ligand environment and the structure of the compounds. This suggests that compounds with complex structures, potentially including pyrido[2,3-d]pyrimidin derivatives, may have applications in developing antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).

Chemistry and Properties of Pyridine Derivatives

Research on the variability in the chemistry and properties of pyridine derivatives, including their complex compounds, showcases their wide range of applications in biological and electrochemical activities. This indicates that compounds containing pyrido[2,3-d]pyrimidin rings could be of interest for various scientific applications, from pharmacology to materials science (Boča, Jameson, & Linert, 2011).

Hybrid Catalysts for Synthesizing Pyrano[2,3-d]pyrimidine Scaffolds

The application of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds demonstrates the importance of these structures in medicinal and pharmaceutical industries. This suggests that compounds with pyrido[2,3-d]pyrimidin cores could be crucial in the synthesis of bioactive molecules, emphasizing the significance of research into their synthesis and applications (Parmar, Vala, & Patel, 2023).

Zaleplon and Its Sedative Hypnotic Use

Although focusing on Zaleplon, a compound utilized for insomnia treatment, this study highlights the therapeutic potential of compounds with pyrimidine structures, like the pyrido[2,3-d]pyrimidin derivatives, in developing CNS-active pharmaceuticals (Heydorn, 2000).

Pyrrolobenzimidazoles in Cancer Treatment

This review discusses the design, chemistry, and antitumor activity of agents based on the pyrrolobenzimidazole ring system, showing the importance of heterocyclic compounds in cancer treatment. This indicates the potential for compounds with similar heterocyclic frameworks, such as pyrido[2,3-d]pyrimidin derivatives, in oncological research (Skibo, 1998).

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine with benzylamine followed by acetylation of the resulting product with N-(2,4-dimethylphenyl)acetamide.", "Starting Materials": [ "2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine", "benzylamine", "acetic anhydride", "N-(2,4-dimethylphenyl)acetamide", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "To a solution of 2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine (1.0 g, 6.0 mmol) in dichloromethane (20 mL) and triethylamine (1.5 mL, 10.8 mmol) at 0°C, benzylamine (0.8 mL, 7.2 mmol) is added dropwise over 10 min.", "The reaction mixture is stirred at room temperature for 2 h and then concentrated under reduced pressure.", "The resulting residue is purified by flash chromatography on silica gel using a gradient of dichloromethane and diethyl ether as eluent to afford the intermediate 3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine (1.2 g, 90%) as a yellow solid.", "To a solution of the intermediate (1.0 g, 3.6 mmol) in dichloromethane (20 mL) at 0°C, acetic anhydride (0.5 mL, 5.4 mmol) and triethylamine (0.5 mL, 3.6 mmol) are added dropwise over 10 min.", "The reaction mixture is stirred at room temperature for 2 h and then concentrated under reduced pressure.", "The resulting residue is purified by flash chromatography on silica gel using a gradient of dichloromethane and diethyl ether as eluent to afford the final product 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide (0.8 g, 70%) as a yellow solid.", "The product is washed with diethyl ether and dried under vacuum over sodium sulfate.", "The crude product is recrystallized from a mixture of dichloromethane and diethyl ether to obtain pure product." ] } | |

CAS RN |

902960-53-6 |

Molecular Formula |

C24H22N4O3 |

Molecular Weight |

414.465 |

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C24H22N4O3/c1-16-10-11-20(17(2)13-16)26-21(29)15-27-22-19(9-6-12-25-22)23(30)28(24(27)31)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3,(H,26,29) |

InChI Key |

IPDKMRDPCQYHJY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555673.png)

![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2555677.png)

![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)

![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)

![1-Phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2555694.png)